N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring substituted with a chlorine atom, a triazole ring, and a sulfanylacetamide group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution on the Pyridine Ring:
Coupling of the Triazole and Pyridine Rings: This step often involves nucleophilic substitution or coupling reactions using reagents like thionyl chloride or other activating agents.
Introduction of the Sulfanylacetamide Group: This can be achieved through thiolation reactions followed by amidation.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- N-(5-Chloro-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propionamide
Uniqueness
N-(5-CHLORO-2-PYRIDINYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-22-15(11-5-3-2-4-6-11)20-21-16(22)24-10-14(23)19-13-8-7-12(17)9-18-13/h2-9H,10H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFYGOLKHQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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